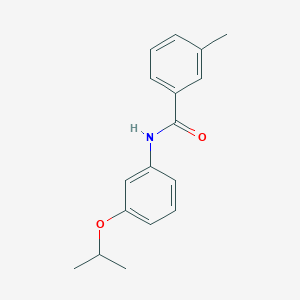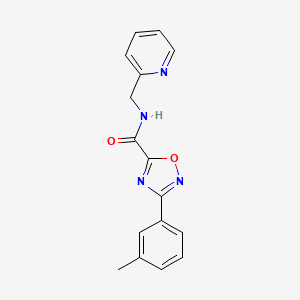![molecular formula C17H17F3N2O2 B5335631 1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5335631.png)
1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of various signaling pathways and receptors. For example, studies have shown that this compound can inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to modulate neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine in lab experiments is its ability to exhibit a range of biological activities. This makes it a versatile compound that can be used for various applications in the field of medicine. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, highlighting the need for careful dosing and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the use of 1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine in scientific research. One potential direction is the development of novel therapeutic agents based on the structure of this compound. For example, researchers could explore the use of analogs of this compound with improved pharmacological properties. Another potential direction is the investigation of the mechanism of action of this compound in more detail, which could lead to a better understanding of its biological effects and potential therapeutic applications. Finally, researchers could explore the use of this compound in combination with other compounds to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine can be achieved through a multistep process involving the reaction of furoic acid with 3-(trifluoromethyl)benzylamine, followed by the addition of piperazine. This method has been described in detail in various scientific publications and has been shown to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been investigated for its ability to modulate neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
furan-2-yl-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)14-4-1-3-13(11-14)12-21-6-8-22(9-7-21)16(23)15-5-2-10-24-15/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDSSJXYDRPMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]ethoxy}ethanol](/img/structure/B5335553.png)
![5-[(2-fluorophenoxy)methyl]-N-(5-oxo-1-propylpyrrolidin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B5335554.png)
![N-(1-{1-[2-(isobutylamino)-2-oxoethyl]piperidin-4-yl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5335560.png)

![N-[3-(N-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B5335577.png)

![3-(4-fluorobenzyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5335589.png)
![2-cyclohexyl-7-(2-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5335596.png)


![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5335639.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5335642.png)

![N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5335657.png)
